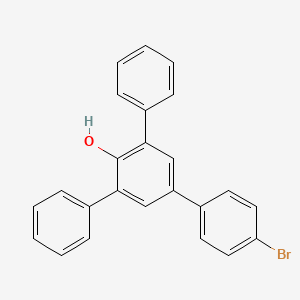
Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3-oxobutanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted naphthalene ring fused with a dioxo group and an ester functional group
Métodos De Preparación
The synthesis of ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a Friedel-Crafts acylation reaction, where a chloro-substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Dioxo Group: The dioxo group is introduced via oxidation reactions, often using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: The final step involves esterification, where the naphthalene derivative reacts with ethyl acetoacetate under acidic or basic conditions to form the desired ester compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Análisis De Reacciones Químicas
Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires a catalyst or a strong base.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery.
Medicine: Research is ongoing to investigate its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3-oxobutanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: It may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3-oxobutanoate can be compared with similar compounds, such as:
Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetate: This compound has a similar structure but lacks the additional oxobutanoate group, resulting in different reactivity and applications.
Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanoate:
The uniqueness of ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3-oxobutanoate lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Propiedades
Número CAS |
4660-46-2 |
|---|---|
Fórmula molecular |
C16H13ClO5 |
Peso molecular |
320.72 g/mol |
Nombre IUPAC |
ethyl 2-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-oxobutanoate |
InChI |
InChI=1S/C16H13ClO5/c1-3-22-16(21)11(8(2)18)12-13(17)15(20)10-7-5-4-6-9(10)14(12)19/h4-7,11H,3H2,1-2H3 |
Clave InChI |
ARILGAKPNRJOIM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


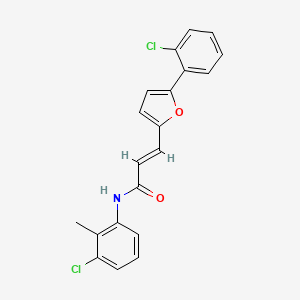
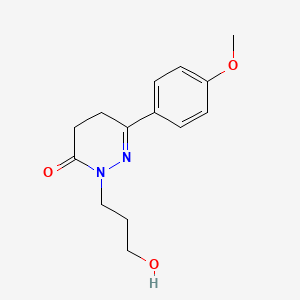
![2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide](/img/structure/B11939812.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B11939831.png)
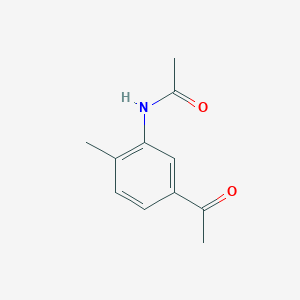
![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)

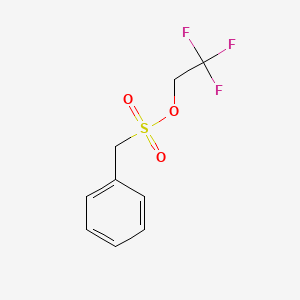
![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)

